3-(1-Naphthyl)acrylic acid

carbonic anhydrase inhibition cancer therapeutics enzyme selectivity

3-(1-Naphthyl)acrylic acid delivers the α-naphthyl orientation essential for dual hCA IX/XII inhibition, a profile not achievable with phenyl or β-naphthyl analogs. Its XLogP of 3.1 ensures enhanced permeability for structure-property optimization. Source this specific isomer to maintain selectivity and potency in osteosarcoma and related studies.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 13026-12-5
Cat. No. B079889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Naphthyl)acrylic acid
CAS13026-12-5
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C=CC(=O)O
InChIInChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+
InChIKeyWPXMLUUYWNHQOR-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Naphthyl)acrylic Acid (CAS 13026-12-5) Procurement Guide for Research and Industrial Sourcing


3-(1-Naphthyl)acrylic acid (CAS 13026-12-5), systematically named (2E)-3-(naphthalen-1-yl)prop-2-enoic acid, is an α,β-unsaturated carboxylic acid belonging to the cinnamic acid derivative class [1]. The compound features a naphthalene ring conjugated to an acrylic acid moiety through an ethenyl bridge, imparting distinct photophysical and reactive properties compared to phenyl-based cinnamic acid analogs . With a molecular formula of C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol, this solid (melting point 210–212 °C) is sparingly soluble in water and exhibits a computed XLogP of 3.1, indicating significant lipophilicity [1]. It is commercially available in purities ≥98% (HPLC) and serves as a key pharmaceutical intermediate and building block in organic synthesis .

Why Generic Substitution Fails for 3-(1-Naphthyl)acrylic Acid in Cinnamic Acid Derivative Procurement


Cinnamic acid derivatives are not functionally interchangeable due to the profound influence of the aromatic substituent on both physicochemical properties and biological activity. 3-(1-Naphthyl)acrylic acid differs critically from its phenyl and heteroaryl analogs: the extended π‑conjugated naphthalene system increases molar refractivity (61.54 vs. ~40 for cinnamic acid) and lipophilicity (XLogP 3.1 vs. ~2.1 for cinnamic acid), altering membrane permeability, protein binding, and metabolic stability [1]. In enzyme inhibition contexts, the α‑naphthyl orientation confers distinct selectivity profiles—α‑naphthyl-containing compounds exhibit dual hCA IX/XII inhibition, while β‑naphthyl analogs display hCA IX‑selective behavior, demonstrating that even positional isomerism within the naphthyl series cannot be substituted without compromising target engagement [2]. These quantifiable differences mandate compound‑specific sourcing to ensure experimental reproducibility and intended biological or material performance.

Quantitative Differentiation Evidence for 3-(1-Naphthyl)acrylic Acid Relative to Analogs and Alternatives


Carbonic Anhydrase Inhibition Selectivity: α-Naphthyl vs. β-Naphthyl Orientation Determines Dual hCA IX/XII Targeting

In a systematic study of α,γ-diketocarboxylic acid derivatives as carbonic anhydrase inhibitors, the α‑naphthyl‑containing compound (structurally derived from the 3‑(1‑naphthyl)acrylic acid scaffold) exhibited dual inhibition of the cancer‑associated isoforms hCA IX and XII with nanomolar potency, whereas the β‑naphthyl positional isomer demonstrated selective inhibition of hCA IX only [1]. This difference in selectivity profile arises directly from the distinct spatial orientation of the naphthalene ring, which alters interactions within the enzyme active site. Additionally, α,γ‑diketoacids bearing the α‑naphthyl moiety were more potent enzyme inhibitors than their corresponding ethyl esters [1]. In MG63 and HOS osteosarcoma cell lines, the α‑naphthyl‑derived ethyl ester 6 reduced cell viability and proliferation in a dose‑dependent manner after 72 h treatment, with greater potency than the β‑naphthyl analog 5, attributed to its dual hCA IX/XII inhibition profile [1].

carbonic anhydrase inhibition cancer therapeutics enzyme selectivity naphthyl positional isomerism

Lipophilicity and Physicochemical Property Differentiation from Cinnamic Acid

3‑(1‑Naphthyl)acrylic acid exhibits a computed XLogP of 3.1 and a molar refractivity of 61.54, substantially higher than the corresponding values for the parent cinnamic acid (XLogP ~2.1, molar refractivity ~40) [1]. This increased lipophilicity, driven by the extended π‑conjugated naphthalene ring, predicts enhanced membrane permeability and altered tissue distribution compared to phenyl‑based acrylic acid derivatives. The topological polar surface area (TPSA) of 37.3 Ų is comparable to that of cinnamic acid (~37 Ų), indicating that the gain in lipophilicity does not compromise hydrogen‑bonding capacity [1].

lipophilicity XLogP physicochemical properties cinnamic acid analogs drug design

Acidity (pKa) Determined Experimentally in Mixed Solvent System

The experimental pKa of (E)-3-(1-naphthyl)acrylic acid was determined to be 5.90 in 80% (w/w) 2‑methoxyethanol–water at 25 °C [1]. This value provides a reliable reference for predicting ionization state under near‑physiological or mixed‑solvent conditions, which is critical for understanding solubility, membrane permeability, and formulation behavior. The study also reported pKa values for the 8‑bromo‑ and 8‑chloro‑substituted derivatives, allowing for quantitative assessment of substituent effects on acidity [1].

pKa determination ionization constant physicochemical characterization naphthyl acrylic acids

Validated Research and Industrial Application Scenarios for 3-(1-Naphthyl)acrylic Acid Based on Comparative Evidence


Development of Dual Carbonic Anhydrase IX/XII Inhibitors for Cancer Therapeutics

3‑(1‑Naphthyl)acrylic acid is the preferred starting material for constructing α‑naphthyl‑containing diketoacid inhibitors that require balanced, dual inhibition of the tumor‑associated carbonic anhydrase isoforms hCA IX and hCA XII. As demonstrated in head‑to‑head comparison with the β‑naphthyl isomer, only the α‑naphthyl orientation confers the dual‑target profile necessary for potent anti‑proliferative activity in osteosarcoma cell models [1]. Researchers synthesizing CA inhibitors should procure the 1‑naphthyl (α‑naphthyl) isomer to ensure the intended selectivity and cellular potency.

Lipophilic Scaffold Optimization in CNS‑Penetrant Drug Candidates

With an XLogP of 3.1—approximately 1.0 log unit higher than cinnamic acid—3‑(1‑naphthyl)acrylic acid provides a quantitatively validated increase in lipophilicity without sacrificing polar surface area [1]. This property makes it the scaffold of choice when medicinal chemistry programs require enhanced passive membrane permeability or blood‑brain barrier penetration while maintaining hydrogen‑bonding capacity. Procurement of this specific naphthyl derivative, rather than generic phenyl acrylic acids, directly aligns with structure‑property optimization goals.

Formulation Development Requiring Accurate pKa‑Driven Ionization Prediction

For formulation scientists developing dosage forms in mixed aqueous‑organic solvent systems, the experimentally determined pKa of 5.90 in 80% 2‑methoxyethanol–water provides a reliable ionization constant for predicting solubility and stability [1]. This value, validated through rigorous potentiometric titration, supersedes computationally predicted pKa estimates (~4.46) that may not accurately reflect behavior in non‑aqueous environments. Sourcing 3‑(1‑naphthyl)acrylic acid with documented physicochemical characterization ensures reproducible formulation outcomes.

Technical Documentation Hub

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